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Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of
various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors
(GIST).[1] Beyond its direct anti-angiogenic and anti-tumoral effects, Sunitinib has been
shown to modulate the tumor microenvironment and elicit significant changes in the
composition and function of immune cell populations.[2] Notably, Sunitinib can decrease the
frequency of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and
regulatory T cells (Tregs), while promoting an anti-tumor immune response.[3][4] Flow
cytometry is an indispensable tool for dissecting these complex immunomodulatory effects at a
single-cell level.

These application notes provide detailed protocols for the preparation and multi-color flow
cytometric analysis of various immune cell populations from different tissues following
Sunitinib treatment. The included methodologies cover the isolation of peripheral blood
mononuclear cells (PBMCs), splenocytes, and tumor-infiltrating lymphocytes (TILs), along with
recommended antibody panels and data presentation templates.

Data Presentation: Summarized Quantitative Data
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The following tables summarize quantitative data on the effects of Sunitinib on key immune
cell populations as determined by flow cytometry. These tables are intended to serve as a
reference for expected outcomes.

Table 1: Effect of Sunitinib on Myeloid-Derived Suppressor Cells (MDSCs)

. Change in
. Tissue/Cell MDSC Treatment
Species MDSC Reference
Type Phenotype Group .
Population
Peripheral
Blood o
CD33+HLA- o Significant
Human Mononuclear Sunitinib [5]
DR-/low Decrease
Cells
(PBMCs)
Peripheral
Blood N
CD14+HLA- o Significant
Human Mononuclear ] Sunitinib [6]
DR-/dim Decrease
Cells
(PBMCs)
Peripheral
Blood o
o Significant
Human Mononuclear CD15+CD14-  Sunitinib [6]
Decrease
Cells
(PBMCs)
o Significant
Mouse Spleen CD11b+Gri1+  Sunitinib [6]
Decrease
. Significant
Mouse Tumor CD11b+Grl+  Sunitinib [3]
Decrease

Table 2: Effect of Sunitinib on Regulatory T Cells (Tregs)
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. Change in
. TissuelCell Treg Treatment
Species Treg Reference
Type Phenotype Group .
Population
Peripheral
Blood
CD4+CD25+ o
Human Mononuclear Sunitinib Decrease [4]
FoxP3+
Cells
(PBMCs)
Peripheral
Blood ) o
CD4+CD25hi o Significant
Human Mononuclear Sunitinib [7]
ghCD127low Decrease
Cells
(PBMCs)
CD4+CD25+ o Significant
Mouse Spleen Sunitinib [4]
FoxP3+ Decrease
Draining CD4+CD25+ o Significant
Mouse Sunitinib [4]
Lymph Nodes  FoxP3+ Decrease
CD4+CD25+ . Significant
Mouse Tumor Sunitinib [4]
FoxP3+ Decrease

Table 3: Effect of Sunitinib on T Lymphocytes
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. ChangeinT
. Tissue/Cell T Cell Treatment
Species Cell Reference
Type Phenotype Group .
Population
Peripheral
Blood o Increased
Sunitinib +
Human Mononuclear CD8+ T Cells Thet [5]
SBRT
Cells expression
(PBMCs)
Peripheral
Blood Increased
Sunitinib +
Human Mononuclear CD4+ T Cells Tbet [5]
SBRT _
Cells expression
(PBMCs)
o 2-fold
Mouse Tumor CD8+ T Cells  Sunitinib [3]
Increase
Antigen- o
. Sunitinib + 12-fold
Mouse Tumor specific CD8+ ) [7]
Vaccine Increase
T cells
Table 4: Effect of Sunitinib on Dendritic Cells (DCs)
Change in
. TissuelCell DC Treatment DC
Species . Reference
Type Phenotype Group Population/
Maturation
Co-culture
with Significant
Monocyte- CD80, CD86, o )
Human ) Sunitinib- Upregulation [8]
derived DCs CD83, CCRY _
treated (maturation)

sarcoma cells

Mandatory Visualization
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Sunitinib's Impact on STAT3 Signaling in Immune Cells
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Caption: Sunitinib inhibits RTKSs, leading to reduced STAT3 phosphorylation and altered

immune cell function.
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General Workflow for Flow Cytometry Analysis of Immune Cells
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Caption: Workflow for preparing and analyzing immune cells from tissues using flow cytometry.
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Experimental Protocols

Protocol 1: Isolation and Analysis of Human Peripheral
Blood Mononuclear Cells (PBMCSs)

This protocol describes the isolation of PBMCs from whole blood and subsequent staining for

flow cytometric analysis.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS)

Ficoll-Paque™ PLUS or other density gradient medium

50 mL conical tubes

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
Fc blocking reagent

Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)

Fixation/Permeabilization buffer (if performing intracellular staining)

Procedure:

Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS.
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs
into a new 50 mL conical tube.

Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10
minutes.
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o Discard the supernatant and repeat the wash step.

e Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count to
determine cell concentration and viability.

¢ Adjust the cell concentration to 1 x 1077 cells/mL.

e Aliquot 100 pL of the cell suspension (1 x 1076 cells) into flow cytometry tubes.

e Add Fc blocking reagent and incubate for 10 minutes at 4°C.

o Add the pre-titrated cocktail of fluorescently conjugated surface antibodies.

¢ Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g
for 5 minutes between washes.

o (Optional for intracellular staining) Resuspend the cell pellet in 100 pL of
Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.

o (Optional for intracellular staining) Wash the cells with Permeabilization/Wash Buffer.

o (Optional for intracellular staining) Resuspend the cells in Permeabilization/Wash Buffer
containing the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the
dark.

e Wash the cells one final time.

o Resuspend the cells in 300-500 pL of Flow Cytometry Staining Buffer for acquisition.

Table 5: Recommended Antibody Panel for Human PBMCs
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Marker Fluorochrome Cell Population

CD45 e.g., BvV510 All Leukocytes

CD3 e.g., APC T Cells

CD4 e.g., FITC Helper T Cells

CD8 e.g., PE-Cy7 Cytotoxic T Cells

CD19 e.g., PE B Cells

CD14 e.g., PerCP-Cy5.5 Monocytes/Monocytic MDSCs
CD15 e.g., APC-R700 Granulocytic MDSCs
HLA-DR e.g., BV605 (Low/Negative on MDSCs)
CD33 e.g., BV786 Myeloid Cells/MDSCs
CD25 e.g., Bv421 (Part of Treg identification)
CD127 e.g., PE-Dazzle594 (Low on Tregs)

FoxP3 e.g., Alexa Fluor 647 (Intracellular) Tregs

Protocol 2: Isolation and Analysis of Murine Splenocytes

This protocol details the preparation of a single-cell suspension from a mouse spleen for flow
cytometry.

Materials:

Mouse spleen

RPMI-1640 medium

70 um cell strainer

50 mL conical tubes

ACK lysing buffer (for red blood cell lysis)
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e Flow Cytometry Staining Buffer
¢ Fluorochrome-conjugated antibodies (see Table 6 for a recommended panel)
Procedure:

o Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-
1640.

e Place a 70 um cell strainer over a 50 mL conical tube.

o Transfer the spleen to the cell strainer and gently mash it through the mesh using the
plunger of a 3 mL syringe.

» Rinse the strainer with an additional 5-10 mL of RPMI-1640 to collect all cells.

¢ Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.

» Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysing buffer.
 Incubate for 5 minutes at room temperature to lyse red blood cells.

e Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300-400 x g for 5
minutes at 4°C.

» Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining
Buffer.

e Perform a cell count and adjust the concentration to 1 x 10"7 cells/mL.
e Proceed with antibody staining as described in Protocol 1, steps 9-18.

Table 6: Recommended Antibody Panel for Murine Splenocytes
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Marker Fluorochrome Cell Population
CD45 e.g., BvV510 All Leukocytes
CD3e e.g., APC T Cells

CD4 e.g., FITC Helper T Cells

CD8a e.g., PE-Cy7 Cytotoxic T Cells
B220 e.g., PE B Cells

CD11b e.g., PerCP-Cy5.5 Myeloid Cells/MDSCs
Gr-1 (Ly-6G/Ly-6C) e.g., APC-R700 MDSCs

Ly-6G e.g., BV605 Granulocytic MDSCs
Ly-6C e.g., BV786 Monocytic MDSCs
CD11c e.g., Bv421 Dendritic Cells
F4/80 e.g., PE-Dazzle594 Macrophages
FoxP3 e.g., Alexa Fluor 647 (Intracellular) Tregs

Protocol 3: Isolation and Analysis of Tumor-Infiltrating
Lymphocytes (TILS)

This protocol provides a general method for isolating TILs from solid tumors. Optimization may

be required depending on the tumor type.

Materials:

Tumor tissue

70 um and 40 pm cell strainers

Tumor dissociation kit (e.g., containing collagenase and DNase)

GentleMACS Dissociator or similar mechanical disruption device
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» Density gradient medium (e.g., Percoll or Ficoll)
o Flow Cytometry Staining Buffer

o Fluorochrome-conjugated antibodies (use panels similar to those for splenocytes, with
potential additions like PD-1 or Tim-3 for exhaustion markers)

Procedure:
o Excise the tumor and place it in cold RPMI-1640.
e Mince the tumor into small pieces (1-2 mm) using sterile scalpels.

o Transfer the minced tissue into a dissociation tube with the appropriate enzymatic digestion
buffer.

e Mechanically dissociate the tissue according to the manufacturer's protocol.
 Incubate at 37°C with gentle agitation for the recommended time (e.g., 30-60 minutes).
o Stop the digestion by adding RPMI-1640 with 10% FBS.

« Filter the cell suspension through a 70 um cell strainer into a 50 mL conical tube.

e Centrifuge at 300-400 x g for 7 minutes at 4°C.

» (Optional) To enrich for lymphocytes, resuspend the pellet in a density gradient medium and
centrifuge according to the manufacturer's instructions.

o Carefully collect the lymphocyte layer.

» Wash the cells with RPMI-1640.

o Perform red blood cell lysis if necessary (as in Protocol 2, steps 6-8).

« Filter the final cell suspension through a 40 um cell strainer to remove any remaining clumps.

e Resuspend the cells in Flow Cytometry Staining Buffer, perform a cell count, and adjust the
concentration.
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e Proceed with antibody staining as described in Protocol 1, steps 9-18.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. research.pasteur.fr [research.pasteur.fr]

3. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces
immunosuppressive cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces
immunosuppressive cells - PMC [pmc.ncbi.nim.nih.gov]

e 6. benchchem.com [benchchem.com]

e 7. Myeloid-Derived Suppressor Cells as an Immune Parameter in Patients with Concurrent
Sunitinib and Stereotactic Body Radiotherapy - PMC [pmc.ncbi.nim.nih.gov]

» 8. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry
Analysis of Immune Cells Following Sunitinib Treatment]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-
immune-cells-after-sunitinib-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b000231?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Sunitinib-malate-significantly-inhibits-the-autocrine-IL-6-STAT3-pathway-in-colorectal_fig3_392029199
https://research.pasteur.fr/wp-content/uploads/2022/02/research_pasteur-flow-cytometry-protocols-handbook-flow-cytometry-protocols-handbook.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6825407/
https://pubmed.ncbi.nlm.nih.gov/19244102/
https://pubmed.ncbi.nlm.nih.gov/19244102/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2664264/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Flow_Cytometric_Analysis_of_Splenocytes_in_Pristane_Treated_Mice.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4720266/
https://www.researchgate.net/publication/362083169_Isolation_of_tumor-infiltrating_lymphocytes_from_preserved_human_tumor_tissue_specimens_for_downstream_characterization
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/product/b000231#flow-cytometry-analysis-of-immune-cells-after-sunitinib-treatment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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